An In-depth Technical Guide to 3-((2-Methylallyl)oxy)azetidine: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 3-((2-Methylallyl)oxy)azetidine: Structure, Synthesis, and Characterization
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural properties, including increased three-dimensionality and metabolic stability, make them valuable scaffolds in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 3-((2-Methylallyl)oxy)azetidine, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, molecular weight, a detailed synthetic pathway with mechanistic insights, and standard characterization protocols.
The azetidine ring is a privileged structure in drug discovery, offering a rigid framework that can enhance binding to biological targets and improve pharmacokinetic properties.[1] The introduction of a 2-methylallyl ether moiety at the 3-position of the azetidine ring provides a versatile handle for further functionalization and can influence the molecule's overall biological activity.
Physicochemical Properties
A clear understanding of the fundamental properties of 3-((2-Methylallyl)oxy)azetidine is crucial for its application in research and development. The following table summarizes its key physicochemical data.
| Property | Value |
| Chemical Name | 3-((2-Methylallyl)oxy)azetidine |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Canonical SMILES | CC(=C)COCC1CNC1 |
| InChI Key | InChI=1S/C7H13NO/c1-6(2)3-9-7-4-8-5-7/h8H,1,4-5H2,2-3H3 |
Synthesis of 3-((2-Methylallyl)oxy)azetidine
The synthesis of 3-((2-Methylallyl)oxy)azetidine is most effectively achieved through a multi-step process commencing with a commercially available precursor, followed by a classical etherification reaction and subsequent deprotection. This pathway is designed to be robust and scalable for laboratory settings.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-((2-Methylallyl)oxy)azetidine.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-hydroxyazetidine
The synthesis begins with the protection of the nitrogen atom of 3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions.[2]
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Materials: 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
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Procedure:
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Dissolve 3-hydroxyazetidine hydrochloride in a 1:1 mixture of dioxane and water.
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Add sodium bicarbonate to the solution to neutralize the hydrochloride and act as a base.
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Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.
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Stir the reaction for 12-16 hours.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to yield N-Boc-3-hydroxyazetidine.
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Step 2: Williamson Ether Synthesis to form tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[3] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide from 2-methylallyl chloride.
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Materials: N-Boc-3-hydroxyazetidine, Sodium hydride (NaH), 2-Methylallyl chloride, Anhydrous Tetrahydrofuran (THF).
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Procedure:
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Dissolve N-Boc-3-hydroxyazetidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride portion-wise to the solution. The evolution of hydrogen gas will be observed.
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Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
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Slowly add 2-methylallyl chloride to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction carefully with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate.
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Step 3: Deprotection to Yield 3-((2-Methylallyl)oxy)azetidine
The final step involves the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a common reagent for this purpose, as it efficiently cleaves the Boc group under mild conditions.[4]
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Materials: tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
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Procedure:
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Dissolve tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate in dichloromethane.
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Cool the solution to 0 °C.
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Slowly add trifluoroacetic acid to the solution.
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Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
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The resulting residue is the trifluoroacetate salt of the product. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to pH > 10.
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Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield 3-((2-Methylallyl)oxy)azetidine.
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Characterization of 3-((2-Methylallyl)oxy)azetidine
The identity and purity of the synthesized 3-((2-Methylallyl)oxy)azetidine should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methylene and methine protons of the 2-methylallyl group, and the methyl protons. The chemical shifts and coupling patterns will be indicative of the structure.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbons of the azetidine ring and the 2-methylallyl group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 128.19.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, and characterization of 3-((2-Methylallyl)oxy)azetidine. The described synthetic route, utilizing a protection-etherification-deprotection strategy, offers a reliable method for obtaining this valuable building block. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore and utilize novel azetidine-based scaffolds for the discovery of new therapeutic agents.
References
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O'Donnell, C. J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]
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Kaur, N., et al. (2019). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 9(34), 19567-19573. [Link]
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